molecular formula C14H9F3O B7858651 4-Methyl-2',3,4'-trifluorobenzophenone

4-Methyl-2',3,4'-trifluorobenzophenone

Cat. No.: B7858651
M. Wt: 250.21 g/mol
InChI Key: ODAYAWAVLNPREE-UHFFFAOYSA-N
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Description

4-Methyl-2’,3,4’-trifluorobenzophenone is an organic compound with the molecular formula C14H9F3O It is a derivative of benzophenone, where the phenyl rings are substituted with methyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2’,3,4’-trifluorobenzophenone typically involves Friedel-Crafts acylation. This reaction uses anisole and 4-chlorobenzoyl chloride as reagents, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts acylation, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2’,3,4’-trifluorobenzophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-2’,3,4’-trifluorobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2’,3,4’-trifluorobenzophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2’,3,4’-trifluorobenzophenone is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2,4-difluorophenyl)-(3-fluoro-4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c1-8-2-3-9(6-12(8)16)14(18)11-5-4-10(15)7-13(11)17/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAYAWAVLNPREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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